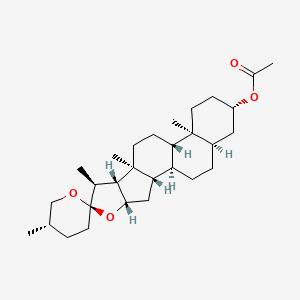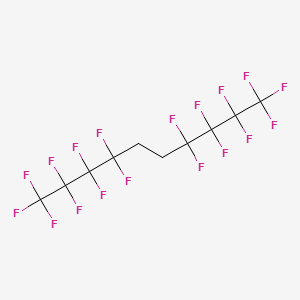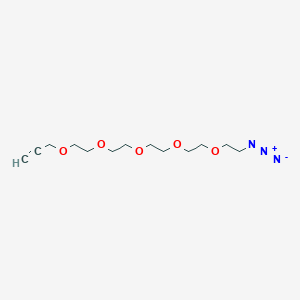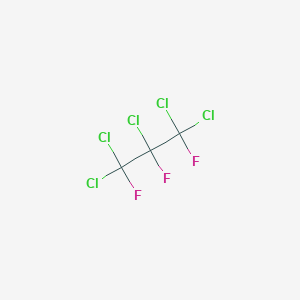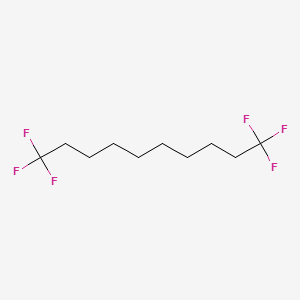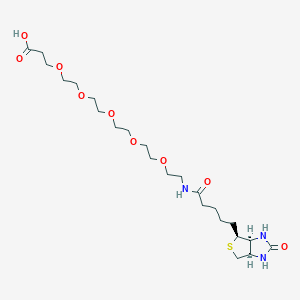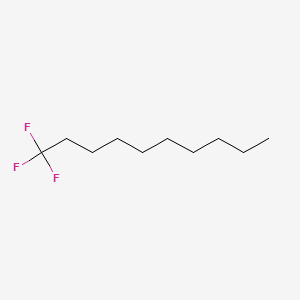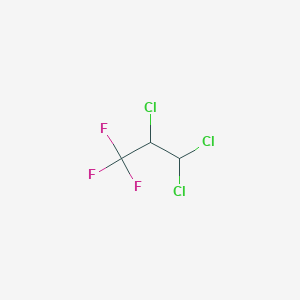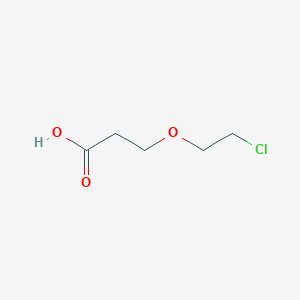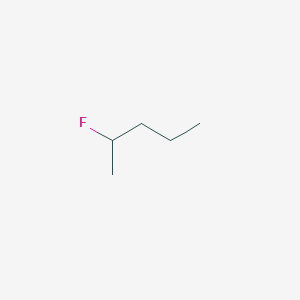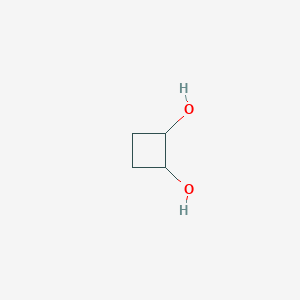
Cyclobutane-1,2-diol
Übersicht
Beschreibung
Cyclobutane-1,2-diol is an organic compound featuring a four-membered cyclobutane ring with two hydroxyl groups attached to adjacent carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclobutane-1,2-diol can be synthesized through several methods. One common approach involves the nucleophilic addition of organolithium or Grignard reagents to 2-hydroxycyclobutanone . Another method includes the palladium-catalyzed hydrogenation of 1,2-(trimethylsilyloxy)cyclobutene in tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and available resources.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclobutane-1,2-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other cyclobutane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Molybdenum catalysts and DMSO are commonly used for oxidative cleavage.
Reduction: Palladium on activated carbon and hydrogen gas are used for hydrogenation reactions.
Substitution: Various reagents, such as halogenating agents, can be used for substitution reactions.
Major Products
Oxidation: Produces 1,4-dicarbonyl compounds.
Reduction: Yields reduced cyclobutane derivatives.
Substitution: Forms substituted cyclobutane compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclobutane-1,2-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cyclobutane-1,2-diol involves its interaction with various molecular targets and pathways. For example, in oxidative cleavage reactions, the compound undergoes bond cleavage and formation of new carbon-oxygen bonds . The specific mechanisms depend on the type of reaction and the conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclobutane-1,2-diol can be compared with other cycloalkane diols, such as cyclopentane-1,2-diol and cyclohexane-1,2-diol. These compounds share similar structural features but differ in ring size and chemical properties . This compound is unique due to its four-membered ring, which imparts distinct reactivity and strain characteristics.
List of Similar Compounds
- Cyclopentane-1,2-diol
- Cyclohexane-1,2-diol
- Cyclopropane-1,2-diol
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
cyclobutane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-2-4(3)6/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPMXFUDCYMCOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


